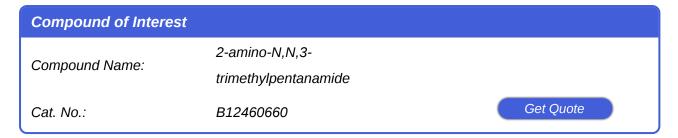


# Technical Guide: Physicochemical Properties of 2-amino-N,N,3-trimethylpentanamide

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Audience: Researchers, scientists, and drug development professionals.

## **Abstract**

This document provides a detailed analysis of the molecular weight and structural properties of the chemical compound **2-amino-N,N,3-trimethylpentanamide**. The molecular formula was determined through systematic IUPAC nomenclature analysis, and the corresponding molecular weight was calculated using standard atomic weights. This guide presents this data in a structured format, outlines the methodology for its determination, and provides a visual representation of the molecule's structure to aid in research and development applications. While public database entries for this specific molecule are not readily available, the principles outlined herein provide a foundational understanding of its basic physicochemical properties.

# **Compound Identification and Molecular Structure**

The compound's structure is derived from its IUPAC name:

- Pentanamide: A five-carbon chain forms the backbone, with a carbonyl group at position 1
  and a nitrogen atom attached to the carbonyl carbon.
- 2-amino: An amino group (-NH2) is attached to the second carbon atom (the alpha-carbon).
- 3-methyl: A methyl group (-CH₃) is attached to the third carbon atom.



 N,N-dimethyl: Two methyl groups (-CH₃) are attached to the nitrogen atom of the amide group.

This systematic construction leads to the molecular formula C<sub>8</sub>H<sub>18</sub>N<sub>2</sub>O.

# **Molecular Structure Diagram**

The two-dimensional chemical structure of **2-amino-N,N,3-trimethylpentanamide** is depicted below.

Caption: 2D structure of **2-amino-N,N,3-trimethylpentanamide**.

# **Physicochemical Data**

All quantitative data for the compound has been calculated and summarized below.

# **Molecular Formula and Weight**

This table details the elemental composition and calculated molecular weights of the compound.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O
Average Molecular Weight	158.25 g/mol
Monoisotopic Mass	158.141913 g/mol

# **Elemental Composition**

This table breaks down the molecular weight by its constituent elements.



Element	Count	Atomic Weight ( g/mol )	Mass Contribution ( g/mol )	Mass Percentage (%)
Carbon	8	12.011	96.088	60.72
Hydrogen	18	1.008	18.144	11.46
Nitrogen	2	14.007	28.014	17.70
Oxygen	1	15.999	15.999	10.11
Total	29	-	158.245	100.00

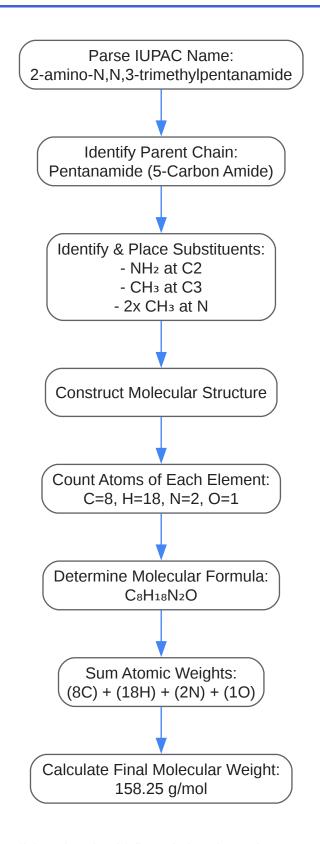
# **Experimental Protocols & Methodology**

The data presented in this guide are derived from theoretical calculations based on the compound's structure as inferred from its IUPAC name.

## **Protocol for Molecular Weight Calculation**

The molecular weight was determined using a standard computational method, which is outlined in the workflow below.





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Caption: Workflow for calculating molecular weight from IUPAC name.



#### Methodology:

- Nomenclature Analysis: The IUPAC name "2-amino-N,N,3-trimethylpentanamide" was
  dissected to identify the parent alkane chain, primary functional group, and all substituents.
- Structural Elucidation: The parent structure (pentanamide) was drawn, and the substituents (amino and methyl groups) were placed at their designated locants (positions C2, C3, and N).
- Atom Count: All atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the final structure were counted to determine the molecular formula.
- Mass Calculation: The count of each element was multiplied by its standard atomic weight.
  The sum of these products yields the average molecular weight of the compound. The
  monoisotopic mass was calculated using the mass of the most abundant isotopes of the
  constituent elements.

## **Note on Experimental Verification**

For empirical validation of molecular weight, a high-resolution mass spectrometry (HRMS) experiment, such as ESI-TOF (Electrospray Ionization Time-of-Flight), would be the standard method. A detailed protocol would involve:

- Sample Preparation: Dissolving a synthesized and purified sample of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- Instrumentation: Infusion of the sample into the mass spectrometer.
- Data Acquisition: Analysis in positive ion mode to detect the protonated molecule [M+H]+.
- Data Analysis: The resulting mass spectrum would be analyzed to find the peak corresponding to the exact mass of the protonated molecule, confirming the calculated monoisotopic mass.

Disclaimer: This document is for informational purposes only. The properties described are based on theoretical calculations and have not been empirically verified from public sources.



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